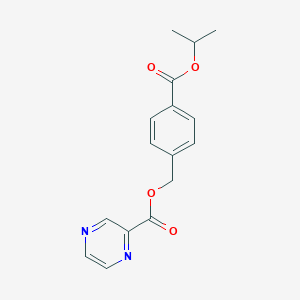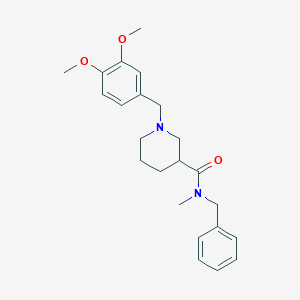
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods, and its application in scientific research has been investigated.
Mécanisme D'action
The mechanism of action of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to induce cell death in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce cell death in cancer cells, leading to a reduction in tumor growth. Additionally, it has been shown to have antibacterial and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate in lab experiments is its high purity and yield. Additionally, it has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate in scientific research. One of the potential directions is in the development of new anti-inflammatory and pain-relieving drugs. Additionally, it could be used in the development of new anti-cancer agents and antibiotics. Further research is needed to fully understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has attracted significant attention in scientific research. Its synthesis method has been optimized, and its application in scientific research has been investigated. It has been found to possess anti-inflammatory, anti-cancer, and antibacterial properties. Its advantages and limitations for lab experiments have been discussed, and several future directions for its use in scientific research have been identified. Further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been achieved using different methods. One of the commonly used methods involves the reaction of 2-pyrazinecarboxylic acid with 4-(chloromethyl)benzoic acid, followed by the reaction of the resulting compound with isopropyl chloroformate. This method has been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been used in various scientific research applications. One of the significant applications is in the development of new drug molecules. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used in the development of new antibiotics and antiviral agents.
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(4-propan-2-yloxycarbonylphenyl)methyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c1-11(2)22-15(19)13-5-3-12(4-6-13)10-21-16(20)14-9-17-7-8-18-14/h3-9,11H,10H2,1-2H3 |
Clé InChI |
PPEGADUHZHQJMY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2 |
SMILES canonique |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)


![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)


